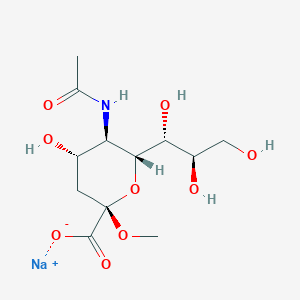
2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt: is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on glycoproteins and glycolipids. These compounds play crucial roles in cellular interactions, signaling, and microbial pathogenesis .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt involves the methylation of N-acetylneuraminic acid. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of N-acetylneuraminic acid are protected using suitable protecting groups.
Methylation: The protected N-acetylneuraminic acid is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods:
化学反应分析
Types of Reactions
Oxidation: b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylated hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
作用机制
The compound acts as a substrate for neuraminidase enzymes. Neuraminidases cleave the glycosidic linkages of neuraminic acids, releasing sialic acids from glycoproteins and glycolipids. This process is crucial for the life cycle of certain viruses, such as influenza, which use neuraminidase to release newly formed viral particles from infected cells .
相似化合物的比较
Similar Compounds
N-Acetylneuraminic acid (Neu5Ac): The parent compound, which lacks the methylation at the 2-O position.
N-Glycolylneuraminic acid (Neu5Gc): Another sialic acid derivative with a glycolyl group instead of an acetyl group.
Uniqueness
属性
分子式 |
C12H20NNaO9 |
|---|---|
分子量 |
345.28 g/mol |
IUPAC 名称 |
sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C12H21NO9.Na/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20);/q;+1/p-1/t6-,7+,8+,9+,10+,12-;/m0./s1 |
InChI 键 |
WAEZEQUBHGTBMQ-JYMIJESRSA-M |
手性 SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC)O.[Na+] |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


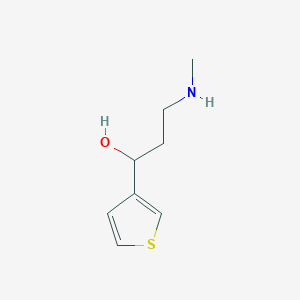
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
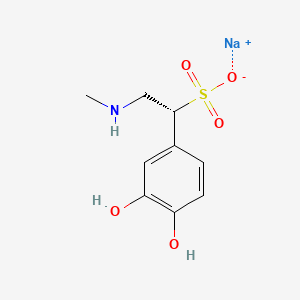
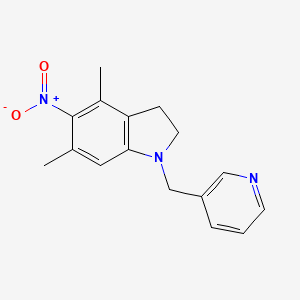
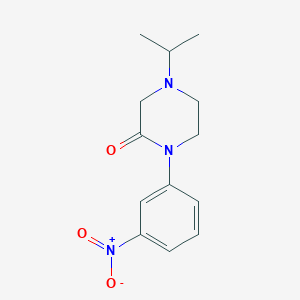
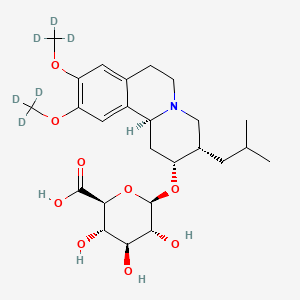
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
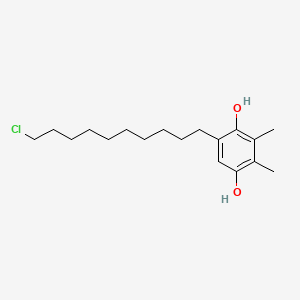
![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
![(4R,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13854970.png)
![(5-Chloro-1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13854973.png)
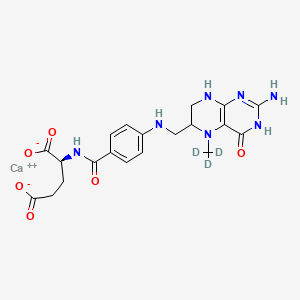
![N-[2-hydroxy-5-[1-hydroxy-2-(1-phenylpropan-2-ylamino)ethyl]phenyl]formamide](/img/structure/B13854985.png)
![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
